![molecular formula C24H25NO5 B2666899 8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137620-12-1](/img/structure/B2666899.png)
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid, commonly known as Fmoc-ONSu, is an important chemical compound used in scientific research. It is a derivative of Fmoc, a widely used protecting group in peptide synthesis. Fmoc-ONSu is used to activate amino acids for peptide synthesis and is known for its high efficiency and selectivity.
作用机制
Fmoc-ONSu is an N-hydroxysuccinimide (NHS) ester that reacts with amino groups of amino acids to form stable amide bonds. The reaction is highly selective and efficient, and it occurs under mild conditions. Fmoc-ONSu is activated by a base such as triethylamine (TEA), which removes the Fmoc group and generates an active ester that reacts with the amino group of the amino acid. The reaction results in the formation of a stable amide bond and the release of NHS.
Biochemical and Physiological Effects:
Fmoc-ONSu is a non-toxic compound that does not have any known biochemical or physiological effects. It is used as a reagent in peptide synthesis and does not have any direct effect on living organisms.
实验室实验的优点和局限性
Fmoc-ONSu has several advantages for lab experiments. It is a highly efficient and selective reagent that can be used in a variety of peptide synthesis methods. Fmoc-ONSu is also stable under normal laboratory conditions and has a long shelf life. However, Fmoc-ONSu has some limitations. It is a relatively expensive reagent compared to other peptide synthesis reagents, and it requires careful handling due to its sensitivity to moisture and air.
未来方向
Fmoc-ONSu has several potential future directions. One potential direction is the development of new Fmoc-ONSu derivatives with improved properties, such as increased stability, selectivity, and efficiency. Another potential direction is the application of Fmoc-ONSu in the synthesis of complex peptides and proteins, including cyclic peptides, stapled peptides, and antibody-drug conjugates. Fmoc-ONSu can also be used in the synthesis of peptidomimetics, which are small molecule compounds that mimic the structure and function of peptides. Finally, Fmoc-ONSu can be used in the development of new drugs and therapies for a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.
Conclusion:
In conclusion, Fmoc-ONSu is an important chemical compound used in scientific research. It is a highly efficient and selective reagent that is widely used in peptide synthesis. Fmoc-ONSu has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its cost and sensitivity to moisture and air. Fmoc-ONSu has several potential future directions, including the development of new derivatives and the application in the synthesis of complex peptides and proteins.
合成方法
The synthesis of Fmoc-ONSu involves the reaction of Fmoc-Cl with N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine (TEA). The reaction results in the formation of Fmoc-ONSu and hydrochloric acid as a byproduct. Fmoc-ONSu is then purified using column chromatography to obtain a pure product. The yield of the synthesis is generally high, and the compound is stable under normal laboratory conditions.
科学研究应用
Fmoc-ONSu is widely used in peptide synthesis due to its high efficiency and selectivity. It is used as an activating agent for the synthesis of peptides and proteins. Fmoc-ONSu is also used in the solid-phase synthesis of peptides, where it is used to introduce amino acids onto the growing peptide chain. Fmoc-ONSu is a versatile reagent that can be used in a variety of peptide synthesis methods, including Fmoc-based solid-phase synthesis, solution-phase synthesis, and fragment condensation.
属性
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)13-16(9-10-30-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOTNFFUHIVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)
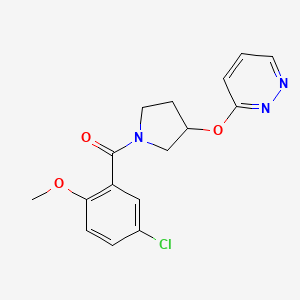
![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)
![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)
![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)
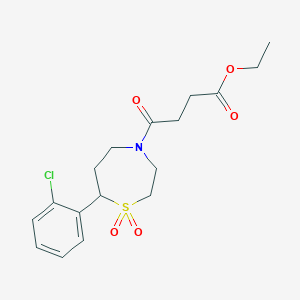
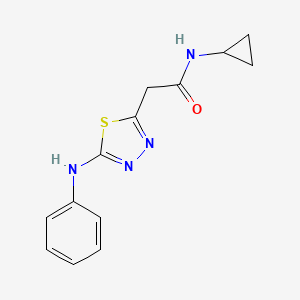
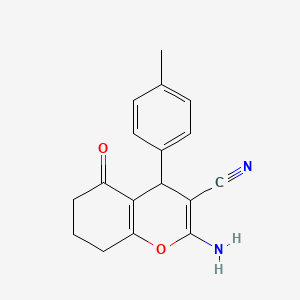
![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)
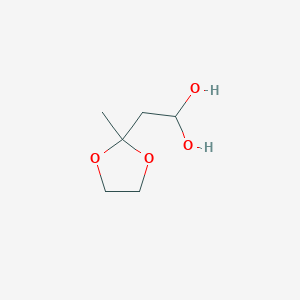
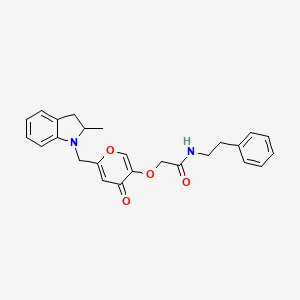
![6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2666835.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666836.png)